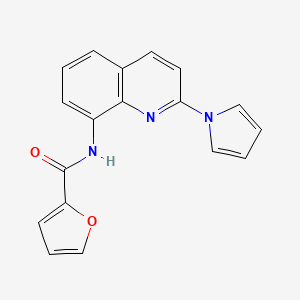

N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide

Description

N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide is a heterocyclic organic compound featuring a quinoline core substituted at the 2-position with a 1H-pyrrole moiety and at the 8-position with a furan-2-carboxamide group. The compound’s design leverages the electron-rich aromatic systems of pyrrole and furan, which may enhance binding interactions with biological targets.

Properties

IUPAC Name |

N-(2-pyrrol-1-ylquinolin-8-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c22-18(15-7-4-12-23-15)19-14-6-3-5-13-8-9-16(20-17(13)14)21-10-1-2-11-21/h1-12H,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAIJWNUSLLIHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC3=C(C=CC=C3NC(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide typically involves multi-step organic reactionsThe final step involves the attachment of the furan-2-carboxamide group under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine. For structurally similar amides (e.g., 3-(2,5-dimethylpyrrol-1-yl)-N-(quinolin-8-yl)propanamide), hydrolysis typically requires:

-

Acidic conditions : HCl (conc.) in ethanol at reflux (12–24 h).

-

Basic conditions : LiOH in THF/MeOH/H₂O at room temperature (48 h) .

Example :

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Analogous quinolinyl amide | 1 M NaOH, 60°C, 1 h | Carboxylic acid + quinolin-8-amine | 72% |

Mechanistically, hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, stabilized by resonance with the amide nitrogen .

Palladium-Catalyzed Cross-Coupling Reactions

The quinoline nitrogen and pyrrole ring enable coordination to transition metals, facilitating palladium-catalyzed reactions. Key examples include:

Alkylation with Maleimides

In the presence of Pd(OAc)₂ and Ag(OAc)₂, aromatic amides undergo alkylation with N-methylmaleimide. For example:

-

Conditions : Pd(OAc)₂ (15 mol%), Ag(OAc)₂ (1 equiv), LiCl (1 equiv), toluene, 120°C, 48 h .

-

Outcome : Formation of alkylation and cyclized products (14% total NMR yield) .

Regioselectivity : Reactions favor meta- over ortho-alkylation due to steric hindrance and electronic effects .

C–H Activation

The quinoline moiety acts as a directing group for site-selective C–H activation. For example:

-

Substrate : 1-(4-Chlorobenzyl)-N-(quinolin-8-yl)pyrrole-2-carboxamide .

-

Reaction : Pd-catalyzed coupling with aryl halides yields biaryl derivatives (yields: 60–81%) .

Pyrrole Functionalization

The electron-rich pyrrole undergoes electrophilic substitution (e.g., bromination, nitration). For similar compounds:

-

Bromination : NBS in DMF at 0°C yields 3-bromo derivatives .

-

Acetylation : Ac₂O in pyridine introduces acetyl groups at the pyrrole β-position .

Furan Ring Reactivity

The furan ring participates in Diels-Alder reactions and oxidation:

-

Oxidation : Oxone in DMSO oxidizes furan to maleic anhydride derivatives .

-

Cycloaddition : Reacts with dienophiles (e.g., maleimides) under thermal conditions .

Coordination Complex Formation

The quinoline nitrogen and amide oxygen act as ligands for transition metals:

-

Cu(I) complexes : Catalyze annulation reactions with ynals to form pyrroles (56–82% yields) .

-

Rh(III) complexes : Enable [4+2] cycloadditions for isoquinoline synthesis .

Example :

| Metal Catalyst | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| CuBr | Quinolinyl amide + ynal | Pyrrole derivative | 82% |

Photochemical and Thermal Rearrangements

Under UV light or heat, the compound undergoes:

Biological Activity Modulation

While not a direct reaction, structural analogs (e.g., chalcone-pyrrole hybrids) exhibit apoptosis-enhancing activity via inhibition of anti-apoptotic proteins (e.g., Bcl-2) .

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the pyrrole and quinoline moieties.

- Attachment of the furan-2-carboxamide group.

- Optimization of reaction conditions using suitable solvents and catalysts to ensure high yield and purity.

Chemistry

N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and material science.

Biology

Research indicates that compounds containing quinoline and pyrrole structures exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, quinoline derivatives have shown promising results in inhibiting tumor growth by interacting with various protein kinases .

Case Study: Anticancer Activity

A study evaluated the anticancer properties of similar pyrrole-based compounds against various cancer cell lines. The results demonstrated that these compounds effectively inhibited cell proliferation, suggesting potential therapeutic applications in oncology .

Medicine

The compound is under investigation for its potential as a therapeutic agent for various diseases, particularly due to its ability to inhibit specific enzymes involved in disease progression. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development .

Case Study: Enzyme Inhibition

In vitro studies have shown that derivatives of this compound can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells. This inhibition leads to reduced cell viability, highlighting its potential as an anticancer agent .

Industry

In material science, this compound is explored for developing new materials with specific properties such as conductivity or fluorescence. Its unique combination of functional groups allows for modifications that can enhance material performance.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural homology with several patented quinoline derivatives, particularly those disclosed in a 2019 patent (). Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Quinoline Derivatives

| Compound Name | Quinoline Substitution Pattern | Key Functional Groups | Notable Features |

|---|---|---|---|

| N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide | - 2-position: 1H-pyrrole - 8-position: Furan-2-carboxamide |

Pyrrole, furan carboxamide | Simpler substituent profile; lacks cyano or piperidine groups. |

| N-(4-(6-(1H-Pyrrol-1-yl)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)acetamid (Patent Compound 1) | - 4-position: Indole-pyrrole hybrid - 6-position: Piperidinylidene acetamide - 7-position: Tetrahydrofuran-3-yloxy - 3-position: Cyano |

Cyano, tetrahydrofuran-oxy, piperidinylidene | Enhanced solubility (tetrahydrofuran-oxy) and potential kinase affinity (piperidinylidene). |

| N-(3-Cyano-4-(octahydroindol-1-yl)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)acetamid (Patent Compound 2) | - 4-position: Octahydroindole - 7-position: Tetrahydrofuran-3-yloxy - 3-position: Cyano |

Octahydroindole, cyano | Bulky octahydroindole group may restrict conformational flexibility. |

| N-(3-Cyano-4-(pyrimidin-2-ylamino)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)acetamid (Patent Compound 3) | - 4-position: Pyrimidinylamino - 7-position: Tetrahydrofuran-3-yloxy - 3-position: Cyano |

Pyrimidine, cyano | Pyrimidine substitution could enhance DNA intercalation or kinase selectivity. |

Key Observations

Substitution Position :

- The target compound’s 2- and 8-position substitutions distinguish it from patent analogs, which predominantly feature substitutions at 3-, 4-, 6-, or 7-positions . This positional variance may alter binding modes in biological targets. For example, 7-position tetrahydrofuran-oxy groups in patent compounds likely improve solubility .

Functional Group Complexity: Patent compounds incorporate cyano (-CN) and piperidinylidene acetamide groups, which are absent in the target compound. Cyano groups are known to enhance metabolic stability, while piperidinylidene moieties may contribute to kinase inhibition via hydrophobic interactions .

However, its simpler structure may facilitate synthesis and reduce off-target effects.

Structural Rigidity :

- Patent Compound 2’s octahydroindole substituent introduces steric bulk, which may limit conformational adaptability. In contrast, the target compound’s pyrrole and furan groups offer planar aromaticity, possibly favoring π-π stacking interactions .

Biological Activity

N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 303.3 g/mol. The compound features a quinoline ring fused with a pyrrole ring and a furan-2-carboxamide group, which contributes to its unique biochemical properties. The stability of its molecular conformation is attributed to intramolecular hydrogen bonds, which may influence its interactions with biological targets .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that quinoline-containing compounds can inhibit tumor growth by targeting various protein kinases involved in cancer progression. The compound's mechanism may involve the modulation of apoptotic pathways and the inhibition of cell proliferation in cancer cell lines, such as MDA-MB231 and PC-3 .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MDA-MB231 | 15 | Significant reduction in viability |

| PC-3 | 12 | Induced apoptosis |

| MRC-5 | >82% survival at 15 µM | Minimal effect observed |

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Studies have evaluated its efficacy against various bacterial strains, suggesting that it may inhibit bacterial growth through interference with cellular processes. The presence of the pyrrole moiety is particularly noted for enhancing antimicrobial activity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Screening : A recent study highlighted the compound's ability to induce apoptosis in cancer cells by activating caspase pathways. The results indicated that treatment with this compound led to a marked decrease in cell viability in prostate cancer models .

- Antimicrobial Evaluation : In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited significant antibacterial activity, suggesting potential applications in treating bacterial infections .

- Structure–Activity Relationship (SAR) : Investigations into the structure–activity relationship revealed that modifications to the furan or quinoline moieties could enhance biological activity, providing insights for future drug design efforts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide?

- Methodology :

- Coupling Reactions : Utilize amide bond formation via carbodiimide-mediated coupling between quinolin-8-ylamine derivatives and activated furan-2-carboxylic acid derivatives.

- Purification : Employ silica gel column chromatography with ethyl acetate/hexane (e.g., 20:80 ratio) for optimal separation .

- Characterization : Confirm purity via melting point analysis (e.g., 195–250°C for related carboxamides) and structural validation using / NMR, IR, and HRMS .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

- Methodology :

- X-ray Crystallography : Resolve single-crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., N—H⋯O hydrogen bonds and π-π stacking with centroid distances ~3.84 Å) .

- Spectroscopic Validation : Cross-validate using NMR (e.g., δ 8.5–9.0 ppm for aromatic protons) and HRMS (e.g., molecular ion peaks matching calculated masses within 0.001 Da) .

- Software Tools : Refine crystallographic data using SHELXL for high-resolution structures .

Advanced Research Questions

Q. How can intermolecular interactions in the crystalline state inform solubility and stability predictions?

- Methodology :

- Hydrogen Bond Analysis : Map strong N—H⋯O and weak C—H⋯O interactions (e.g., N2—H2⋯O6 in DMF solvates) to assess crystal lattice stability .

- π-π Stacking Quantification : Measure centroid distances (e.g., 3.838 Å for chromone-furan systems) to predict packing efficiency and melting points .

- Computational Modeling : Use density functional theory (DFT) to simulate interaction energies and correlate with experimental solubility parameters.

Q. What strategies resolve discrepancies between spectroscopic data and computational modeling results?

- Methodology :

- Multi-Technique Cross-Validation : Compare NMR chemical shifts with DFT-predicted values (e.g., gauge-including atomic orbital calculations).

- Revisiting Synthetic Conditions : Check for solvent effects or impurities (e.g., DMF residues altering hydrogen-bonding networks) .

- Refinement Protocols : Apply SHELX parameter constraints to address crystallographic outliers .

Q. How can pharmacophore-based approaches guide biological activity studies for this compound?

- Methodology :

- Structural Analog Analysis : Compare with antifungal thiazolidinone-chromone hybrids (e.g., substituent effects on activity) .

- Intermolecular Interaction Mapping : Prioritize moieties involved in hydrogen bonding (e.g., furan carboxamide as a hydrogen-bond acceptor).

- In Silico Screening : Use molecular docking to predict target binding (e.g., fungal cytochrome P450 enzymes).

Q. What challenges arise in crystallographic refinement of flexible moieties like the pyrrol-1-yl group?

- Methodology :

- Displacement Parameter Analysis : Evaluate thermal motion using anisotropic refinement (e.g., U values for pyrrole ring atoms) .

- Torsion Angle Constraints : Apply SHELXL restraints to model envelope-shaped conformations (e.g., Φ = 188.3° for thiazolidinone rings) .

- Twinned Data Handling : Use HKL-3000 or XDS for data integration in cases of pseudo-merohedral twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.